molecular formula C14H12O3 B6377640 2-Formyl-6-(2-hydroxymethylphenyl)phenol CAS No. 1261918-72-2

2-Formyl-6-(2-hydroxymethylphenyl)phenol

Cat. No.: B6377640
CAS No.: 1261918-72-2
M. Wt: 228.24 g/mol
InChI Key: ASRIXBHNFHMGQF-UHFFFAOYSA-N
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Description

2-Formyl-6-(2-hydroxymethylphenyl)phenol is an organic compound with a complex structure that includes both aldehyde and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Formyl-6-(2-hydroxymethylphenyl)phenol can be synthesized through a multi-step process. One common method involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene. This reaction produces the precursor aldehydes, which are then reduced using sodium borohydride to yield 2-hydroxymethylphenols .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(2-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride is commonly used for the reduction of aldehydes to alcohols.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-Formyl-6-(2-hydroxymethylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-6-(2-hydroxymethylphenyl)phenol involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The phenol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethylphenol: Lacks the formyl group, resulting in different chemical properties and reactivity.

    4-Hydroxymethylphenol: Similar structure but with the hydroxymethyl group in a different position, leading to different reactivity and applications.

Uniqueness

2-Formyl-6-(2-hydroxymethylphenyl)phenol is unique due to the presence of both formyl and hydroxymethyl groups on the phenol ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-hydroxy-3-[2-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-8-10-4-1-2-6-12(10)13-7-3-5-11(9-16)14(13)17/h1-7,9,15,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRIXBHNFHMGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685072
Record name 2-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-72-2
Record name 2-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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